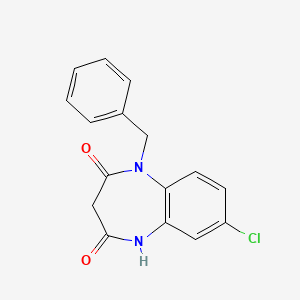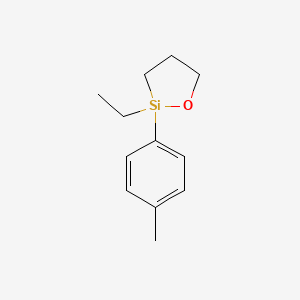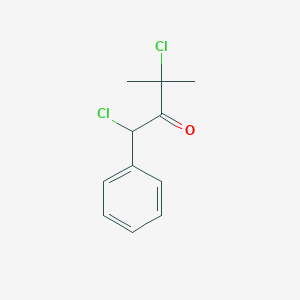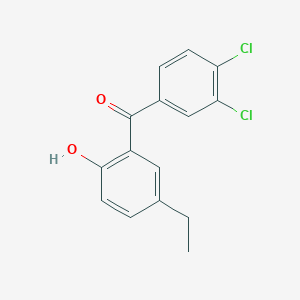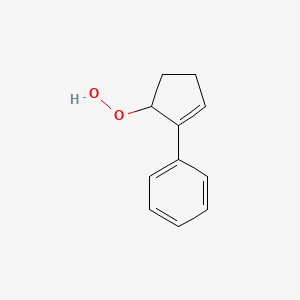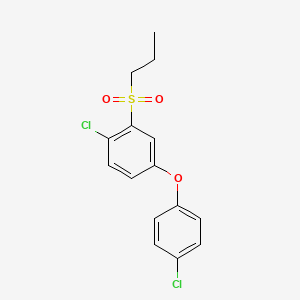
1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds. These compounds are often used in various industrial applications due to their unique chemical properties, including stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene typically involves the chlorination of a suitable aromatic precursor followed by sulfonylation. The reaction conditions may include:
Chlorination: Using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst.
Sulfonylation: Introducing the sulfonyl group using reagents like sulfonyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(4-chlorophenoxy)benzene: Lacks the sulfonyl group, leading to different reactivity and applications.
4-Chloro-2-(propane-1-sulfonyl)benzene: Lacks the phenoxy group, affecting its chemical properties.
Properties
CAS No. |
61166-89-0 |
|---|---|
Molecular Formula |
C15H14Cl2O3S |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenoxy)-2-propylsulfonylbenzene |
InChI |
InChI=1S/C15H14Cl2O3S/c1-2-9-21(18,19)15-10-13(7-8-14(15)17)20-12-5-3-11(16)4-6-12/h3-8,10H,2,9H2,1H3 |
InChI Key |
SVDKGMRPDRVCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
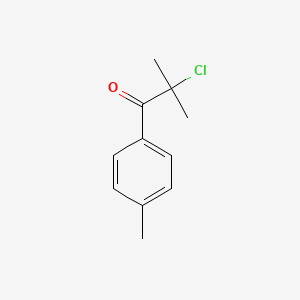
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
